molecular formula C19H25F3N4O B1204167 Htfmt CAS No. 103827-16-3

Htfmt

Cat. No. B1204167
M. Wt: 382.4 g/mol
InChI Key: PMKJGGBYYNEYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide is a member of (trifluoromethyl)benzenes.

Scientific Research Applications

  • Fault-Tolerant Scheduling in Cloud Computing : Li et al. (2021) discuss the use of fault-tolerant scheduling for scientific workflows in cloud computing environments. They introduce mechanisms to cope with different types of host and virtual machine failures, including transient failure of hosts (HTF) (Li et al., 2021).

  • High-Throughput Screening in Biological Research : Hong, Edel, and deMello (2009) review the development of micro- and nanofluidic systems for high-throughput screening (HTS), a method widely used in drug discovery and biological research (Hong, Edel, & deMello, 2009).

  • Heat Transfer Fluids in Energy Research : Ram et al. (2017) explore the use of dimethyl terephthalate as a phase change material to enhance the performance of heat transfer fluids (HTF) in thermal energy storage systems (Ram et al., 2017).

  • Human Taphonomy Facilities in Forensic Science : Williams, Rogers, and Cassella (2019) discuss the need for Human Taphonomy Facilities (HTFs) for scientific research on human decomposition in various conditions, which is crucial for forensic science (Williams, Rogers, & Cassella, 2019).

  • Solar Energy Storage Systems : Nallusamy, Sampath, and Velraj (2007) investigate a thermal energy storage system using water as a heat transfer fluid (HTF) in combination with phase change materials for improved performance in solar energy applications (Nallusamy, Sampath, & Velraj, 2007).

properties

CAS RN

103827-16-3

Product Name

Htfmt

Molecular Formula

C19H25F3N4O

Molecular Weight

382.4 g/mol

IUPAC Name

6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide

InChI

InChI=1S/C19H25F3N4O/c1-14(24-11-10-17-12-23-13-25-17)4-2-3-5-18(27)26-16-8-6-15(7-9-16)19(20,21)22/h6-9,12-14,24H,2-5,10-11H2,1H3,(H,23,25)(H,26,27)

InChI Key

PMKJGGBYYNEYPA-UHFFFAOYSA-N

SMILES

CC(CCCCC(=O)NC1=CC=C(C=C1)C(F)(F)F)NCCC2=CN=CN2

Canonical SMILES

CC(CCCCC(=O)NC1=CC=C(C=C1)C(F)(F)F)NCCC2=CN=CN2

synonyms

histamine trifluoromethyl-toluidide
HTFMT

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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